molecular formula C24H19N3O5 B3967032 3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B3967032
M. Wt: 429.4 g/mol
InChI Key: FCZMUYAANBJMGC-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the hydroxy, methylbenzoyl, nitrophenyl, and pyridylmethyl groups. Each step requires specific reagents and conditions, such as:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of Functional Groups: The hydroxy group can be introduced via hydroxylation reactions, while the methylbenzoyl and nitrophenyl groups can be added through Friedel-Crafts acylation and nitration reactions, respectively. The pyridylmethyl group can be attached using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its functional groups can interact with proteins, nucleic acids, and other biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. The presence of multiple functional groups suggests potential activity as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors, altering their activity. The hydroxy, nitro, and pyridylmethyl groups could play key roles in binding to molecular targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(2-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a different position of the pyridylmethyl group.

    3-HYDROXY-4-(4-METHYLBENZOYL)-5-(2-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a different position of the nitrophenyl group.

Uniqueness

The uniqueness of 3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c1-15-7-9-17(10-8-15)22(28)20-21(18-5-2-6-19(12-18)27(31)32)26(24(30)23(20)29)14-16-4-3-11-25-13-16/h2-13,21,28H,14H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZMUYAANBJMGC-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 2
3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 3
3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 4
3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 5
3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 6
3-HYDROXY-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

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